N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide
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Overview
Description
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide typically involves multiple steps. One common method involves the reaction of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with substituted aromatic compounds under specific conditions. For instance, the reaction can be catalyzed by p-toluene sulphonic acid (PTSA) and carried out in an organic solvent like ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in antimicrobial and antioxidant studies.
Medicine: It is being investigated for its potential therapeutic effects, including antibacterial and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antibacterial activity may result from inhibiting bacterial enzymes or disrupting cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
5,7-dichloro-1,3-benzoxazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazole derivatives: These compounds also show a wide range of pharmacological activities, including antimicrobial and anti-inflammatory effects
Uniqueness
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H15Cl2N3O5 |
---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide |
InChI |
InChI=1S/C22H15Cl2N3O5/c1-2-31-19-7-6-12(9-18(19)27(29)30)21(28)25-15-5-3-4-13(8-15)22-26-17-11-14(23)10-16(24)20(17)32-22/h3-11H,2H2,1H3,(H,25,28) |
InChI Key |
MUYSSZGWIKFWHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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